GW280264X

Overview

Description

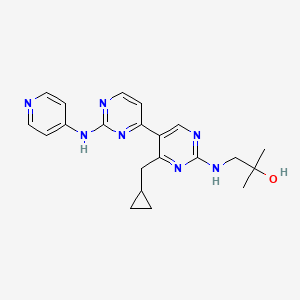

GW280264X is a mixed ADAM10/TACE (ADAM17) metalloproteinase inhibitor . It potently blocks TACE (ADAM17) and ADAM10 with IC50s of 8.0 nM and 11.5 nM, respectively . ADAM10 and 17 modulate the immunogenicity of glioblastoma-initiating cells .

Molecular Structure Analysis

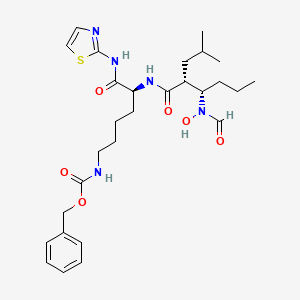

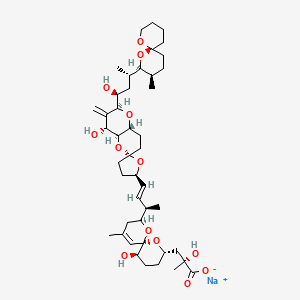

The chemical formula of GW280264X is C28H41N5O6S . Its exact mass is 575.28 and its molecular weight is 575.725 .Physical And Chemical Properties Analysis

GW280264X is a solid substance with a white to off-white color . It has a molecular weight of 575.72 .Scientific Research Applications

Inhibition of ADAM10 and ADAM17 Enzymes

Specific Scientific Field

Comprehensive and Detailed Summary of the Application

GW280264X is a potent inhibitor of ADAM10 and ADAM17 enzymes . These enzymes are a part of the ADAM (A Disintegrin and Metalloproteinase) family, which are involved in various biological processes including cell adhesion, migration, proteolysis, and signaling .

Detailed Description of the Methods of Application or Experimental Procedures

The compound is typically used in laboratory research settings. It is soluble in DMSO and can be stored at -20°C . The specific concentration used can vary depending on the experiment, but it has been shown to be effective at inhibiting ADAM10 and ADAM17 at IC50 values of 8 nM and 11.5 nM, respectively .

Thorough Summary of the Results or Outcomes Obtained

GW280264X has been shown to inhibit constitutive and PMA-inducible CX3CL1 shedding and increase adhesive properties in CX3CL1 transfected cells . This suggests that it could be useful in studying the role of these enzymes in various biological processes. Additionally, treatment with GW280264X in mice significantly improves functional recovery after spinal cord injury .

Safety And Hazards

Future Directions

The combination of ADAM17 inhibition with conventional chemotherapy seems to be a promising strategy to overcome chemotherapy resistance in OvCa . Tumor spheroids derived from primary tumor and ascites cells were sensitized to cisplatin treatment by GW280264X .

Relevant Papers Two papers have been published on the use of GW280264X . One paper discusses the impact of ADAM17 inhibition on the treatment of ovarian cancer spheroids . The other paper mentions that GW280264X significantly increased surface MICA/B on both SUM149 and PDX401 cells .

properties

IUPAC Name |

benzyl N-[(5S)-5-[[(2R,3S)-3-[formyl(hydroxy)amino]-2-(2-methylpropyl)hexanoyl]amino]-6-oxo-6-(1,3-thiazol-2-ylamino)hexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H41N5O6S/c1-4-10-24(33(38)19-34)22(17-20(2)3)25(35)31-23(26(36)32-27-29-15-16-40-27)13-8-9-14-30-28(37)39-18-21-11-6-5-7-12-21/h5-7,11-12,15-16,19-20,22-24,38H,4,8-10,13-14,17-18H2,1-3H3,(H,30,37)(H,31,35)(H,29,32,36)/t22-,23+,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKJLITFHSZNZMQ-SGNDLWITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(CC(C)C)C(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)NC2=NC=CS2)N(C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H]([C@@H](CC(C)C)C(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)NC2=NC=CS2)N(C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H41N5O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

575.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

benzyl N-[(5S)-5-[[(2R,3S)-3-[formyl(hydroxy)amino]-2-(2-methylpropyl)hexanoyl]amino]-6-oxo-6-(1,3-thiazol-2-ylamino)hexyl]carbamate | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-[(3R)-3-[[2-chloro-3-(trifluoromethyl)phenyl]methyl-(2,2-diphenylethyl)amino]butoxy]phenyl]acetic acid;hydrochloride](/img/structure/B560420.png)

![4-[2-(3,5-Dimethoxyphenyl)ethenyl]pyridine](/img/structure/B560423.png)

![[(1R,5S)-6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl-[[4-(2-iodophenyl)phenyl]methyl]-dimethylazanium;iodide](/img/structure/B560427.png)